2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol 2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532350
InChI: InChI=1S/C17H18FN3O2/c18-13-5-7-14(8-6-13)23-12-10-21-16-4-2-1-3-15(16)20(9-11-22)17(21)19/h1-8,19,22H,9-12H2
SMILES:
Molecular Formula: C17H18FN3O2
Molecular Weight: 315.34 g/mol

2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

CAS No.:

Cat. No.: VC14532350

Molecular Formula: C17H18FN3O2

Molecular Weight: 315.34 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol -

Specification

Molecular Formula C17H18FN3O2
Molecular Weight 315.34 g/mol
IUPAC Name 2-[3-[2-(4-fluorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]ethanol
Standard InChI InChI=1S/C17H18FN3O2/c18-13-5-7-14(8-6-13)23-12-10-21-16-4-2-1-3-15(16)20(9-11-22)17(21)19/h1-8,19,22H,9-12H2
Standard InChI Key BFCUCQFEYHYZOO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N(C(=N)N2CCOC3=CC=C(C=C3)F)CCO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole backbone fused with a benzene ring and an imidazole moiety. Key substituents include a 4-fluorophenoxyethyl group at position 3 and an ethanol group at position 1 (Figure 1). The fluorine atom at the para position of the phenoxy group enhances electronegativity, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₈FN₃O₂
Molecular Weight315.34 g/mol
IUPAC Name2-[3-[2-(4-Fluorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]ethanol
Canonical SMILESC1=CC=C2C(=C1)N(C(=N)N2CCOC3=CC=C(C=C3)F)CCO
InChI KeyBFCUCQFEYHYZOO-UHFFFAOYSA-N
PubChem CID752877

The presence of the imino group (NH) at position 2 and the ethanol side chain contributes to its polarity, rendering it moderately soluble in polar solvents like ethanol and dichloromethane.

Synthesis and Industrial Optimization

Stepwise Synthesis

The synthesis involves a multi-step protocol:

  • Formation of 4-Fluorophenoxyethyl Intermediate: 4-Fluorophenol reacts with ethyl bromoacetate under basic conditions (e.g., K₂CO₃) to yield ethyl 2-(4-fluorophenoxy)acetate, which is subsequently reduced to 2-(4-fluorophenoxy)ethanol using LiAlH₄.

  • Benzimidazole Core Assembly: 2-(2-Aminoethyl)benzimidazole is prepared via cyclization of o-phenylenediamine with glycine derivatives under acidic conditions.

  • Final Coupling: The intermediate 2-(4-fluorophenoxy)ethanol undergoes nucleophilic substitution with the benzimidazole precursor in the presence of a coupling agent (e.g., DCC) to form the target compound.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
14-Fluorophenol, ethyl bromoacetate, K₂CO₃, 80°C85
2LiAlH₄, THF, 0°C → 25°C92
3DCC, CH₂Cl₂, rt, 24h78

Industrial processes employ continuous flow reactors to enhance scalability, achieving batch yields exceeding 70% with >95% purity via recrystallization from ethanol-water mixtures.

Mechanistic Insights and Biological Activity

In Vitro and Preclinical Data

  • Metabolic Stability: Microsomal assays indicate a half-life (t₁/₂) of >120 minutes in human liver microsomes, superior to imidazo[1,2-a]pyridine derivatives (t₁/₂ < 60 minutes) .

  • Cytotoxicity: Preliminary MTT assays on HepG2 cells show an IC₅₀ > 100 μM, suggesting low hepatotoxicity.

  • Antimicrobial Activity: Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), though less potent than albendazole (MIC = 2 μg/mL).

Applications and Comparative Analysis

Table 3: Structural and Functional Contrasts

CompoundTargetKey Structural DifferenceBioactivity (IC₅₀/NM)
Target CompoundGABA-A (α1β2γ2)Ethanol side chainGABA EC₅₀ = 1.2 μM
Albendazoleβ-TubulinCarbamate groupAnthelmintic EC₅₀ = 0.05 μM
OmeprazoleH+/K+ ATPaseSulfinyl groupAcid suppression pIC₅₀ = 6.8

The ethanol substituent in the target compound reduces lipophilicity (clogP = 2.1 vs. 3.5 for albendazole), potentially enhancing CNS permeability .

Future Research Directions

  • In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration studies in rodent models.

  • Structure-Activity Relationships (SAR): Modifying the phenoxyethyl chain to optimize receptor affinity.

  • Therapeutic Repurposing: Screening against neglected tropical diseases (e.g., schistosomiasis) given structural similarities to praziquantel.

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